Imidazo[1,2-a]pyridin-2-yl-acetic acid
Overview
Description
Imidazo[1,2-a]pyridin-2-yl-acetic acid (HL, 1) and its related complexes have been studied for their synthesis, molecular structure, chemical reactions, physical, and chemical properties. This compound, along with its Ni (2), Co (3), Mn (4), and Cd (5) complexes, showcases interesting structural characteristics and properties, offering insights into their potential applications in various fields excluding drug use, dosage, and side effects (Dylong et al., 2014).
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridin-2-yl-acetic acid and its complexes involves structured approaches that yield not only the acid itself but also various complexes with metals such as Ni, Co, Mn, and Cd. These syntheses are characterized by their ability to form stable structures, as detailed by studies focusing on the generation of stable N-heterocyclic carbenes using the imidazo[1,5-a]pyridine skeleton as a versatile platform (Alcarazo et al., 2005).
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridin-2-yl-acetic acid and its complexes reveals a fascinating arrangement of atoms and bonds. The crystal of HL comprises 2D hydrogen-bonded networks held in the crystal lattice by weak C–H⋯O and π–π contacts. The complexes exhibit a slightly distorted hexa-coordinated environment around the M(II) ion formed by two N,O-chelated imidazo[1,2-a]pyridin-2-ylacetate anions and two water molecules, demonstrating the intricate design nature can achieve at the molecular level (Dylong et al., 2014).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridin-2-yl-acetic acid participates in various chemical reactions, highlighting its versatility. One such reaction is the aqueous synthesis of methylimidazo[1,2-a]pyridines without any deliberate addition of catalyst, showcasing the compound's reactivity and potential for synthesis under environmentally benign conditions (Mohan et al., 2013).
Physical Properties Analysis
The physical properties of imidazo[1,2-a]pyridin-2-yl-acetic acid and its complexes, including their thermal stability and magnetic properties, have been thoroughly investigated. Notably, the Co(II) and Ni(II) complexes are less thermally stable compared to their Mn(II) and Cd(II) counterparts. These findings underscore the importance of structural factors in determining the physical characteristics of these compounds (Dylong et al., 2014).
Scientific Research Applications
Chemical Studies and Synthesis Applications :
- Nitration of imidazo[1,5-a]pyridines in acetic acid solution is useful for studying the effects of nitric acid-sulfuric acid on the 1-position and 3-nitration of the 1-position (Glover & Peck, 1980).
- Imidazo[1,2-a]pyridine 1 is used to synthesize various complex molecular structures, enhancing biological activity (Wamhoff & Lamers, 1993).
- The method described in one study can synthesize imidazo[1,2-a]pyridines with good to excellent yields, including the drug Zolimidine (Pericherla et al., 2013).
Medicinal Chemistry and Therapeutic Potential :
- Imidazo[1,2-a]pyridines have potential as enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).
- They demonstrate a broad range of activities in medicinal chemistry, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal activities (Deep et al., 2016).
- Specific methyl-substituted imidazo[1,2-a]pyridine-3-acetic acids show anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1986).
- Imidazo[1,2-a]pyridines show anticancer activities, with inhibitory effects on various cellular and molecular targets (Goel et al., 2016).
Other Applications :
- Imidazo[1,5-a]pyridine-based fluorophores have potential as cell membrane probes due to their compact shape and remarkable photophysical properties (Renno et al., 2022).
- C2-functionalized imidazo[1,2-a]pyridines have emerging medicinal potential, seen in the commercialization of Zolimidine and Miroprofen (Sharma & Prasher, 2022).
Safety And Hazards
While specific safety and hazard information for Imidazo[1,2-a]pyridin-2-yl-acetic acid is not available, it’s generally recommended to avoid inhalation, contact with skin, and ingestion of similar chemical compounds . It’s also advised to wear personal protective equipment and ensure adequate ventilation when handling such compounds .
Future Directions
Imidazo[1,2-a]pyridin-2-yl-acetic acid and its derivatives have shown potential in treating a variety of conditions, including insomnia, cancer, cardiovascular diseases, and Alzheimer’s disease . Future research may focus on further exploring these therapeutic applications and developing more efficient synthesis methods .
properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYYTUHPAJSTQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50315676 | |
Record name | (Imidazo[1,2-a]pyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50315676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridin-2-yl-acetic acid | |
CAS RN |
19741-30-1 | |
Record name | 19741-30-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296220 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Imidazo[1,2-a]pyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50315676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazo[1,2-a]pyridin-2-yl-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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